N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an acetylphenyl group, a fluorophenyl group, a triazolopyridazine group, and a thioacetamide group. These groups suggest that the compound could have interesting chemical and physical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the acetylphenyl and fluorophenyl groups might be involved in electrophilic aromatic substitution reactions, while the triazolopyridazine group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, it might have a relatively high molecular weight due to the presence of multiple rings and functional groups .Scientific Research Applications
Heterocyclic Compound Synthesis
Innovative heterocycles incorporating thiadiazole moieties were synthesized for their potential insecticidal properties against Spodoptera littoralis. This research underscores the versatility of such compounds in creating varied heterocycles like pyrrole, pyridine, and triazolopyrimidines, which are evaluated for their insecticidal effectiveness (A. Fadda et al., 2017).
Antibacterial Agents
Chalcones, pyrazolines, and pyrimidinethiones were synthesized from 2-phenylamino-4-(3'-fluorophenylamino)-6-(4'-acetylphenyl-amino)-s-triazine. These compounds demonstrated antibacterial activity, highlighting the potential use of such structures in developing new antibacterial agents (A. Solankee, J. Patel, 2004).
Antimicrobial and Antioxidant Activity
A series of novel pyridine and fused pyridine derivatives showed antimicrobial and antioxidant activities, further emphasizing the chemical versatility and biological relevance of compounds within this structural family (E. M. Flefel et al., 2018).
Modification for PI3Ks Inhibition and Anticancer Activity
Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, specifically replacing the acetamide group with alkylurea, were explored for anticancer effects, reduced toxicity, and enhanced PI3Ks and mTOR inhibition, suggesting significant therapeutic potentials (Xiao-meng Wang et al., 2015).
Antiasthma Agents
Triazolo[1,5-c]pyrimidines were identified as mediator release inhibitors, indicating their potential as antiasthma agents. The synthesis pathway and structure-activity relationship studies point to their pharmaceutical application in treating asthma (J. Medwid et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O2S/c1-13(28)14-4-8-17(9-5-14)23-19(29)12-30-20-11-10-18-24-25-21(27(18)26-20)15-2-6-16(22)7-3-15/h2-11H,12H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDUUSPMHOOSPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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